N-[3-(Propan-2-yl)phenyl]thiolan-3-amine
Description
Structural Analysis and Molecular Characterization
Molecular Structure and IUPAC Nomenclature
The systematic IUPAC name for this compound, N-[3-(Propan-2-yl)phenyl]thiolan-3-amine , reflects its core structural components:
- A thiolan-3-amine moiety (a five-membered saturated ring containing one sulfur atom and one amine group at position 3).
- A 3-(propan-2-yl)phenyl substituent attached to the amine nitrogen.
The molecular structure is represented by the SMILES notation C1CNCC1Nc2cccc(c2)C(C)C, which encodes the connectivity of the thiolane ring (C1CNCC1), the amine group (-NH-), and the 3-isopropylphenyl group. The three-dimensional arrangement (Figure 1) highlights the spatial orientation of the isopropyl group relative to the planar aromatic ring and the puckered thiolane ring.
Table 1: Key molecular parameters
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{NS} $$ |
| Molecular Weight | 221.36 g/mol |
| CAS Registry Number | 1042566-72-2 |
| SMILES | C1CNCC1Nc2cccc(c2)C(C)C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra for this compound can be predicted based on its structure:
Table 2: Predicted $$ ^1\text{H} $$ NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiolane C1/C5 protons | 2.6–3.1 | Multiplet | 4H |
| Thiolane C3 amine | 1.8–2.2 | Broad singlet | 1H |
| Phenyl aromatic protons | 6.8–7.3 | Multiplet | 4H |
| Isopropyl -CH(CH$$3$$)$$2$$ | 2.9 | Septet | 1H |
| Isopropyl -CH$$_3$$ | 1.2–1.4 | Doublet | 6H |
The $$ ^{13}\text{C} $$ NMR spectrum would show signals for the thiolane carbons (25–40 ppm), aromatic carbons (120–140 ppm), and the quaternary isopropyl carbon (35 ppm).
Infrared (IR) Spectroscopy
Key IR absorptions include:
- N-H stretch : 3300–3500 cm$$^{-1}$$ (amine).
- C-S stretch : 650–750 cm$$^{-1}$$.
- Aromatic C-H bend : 700–900 cm$$^{-1}$$.
Mass Spectrometry (MS)
The electron ionization mass spectrum would likely display a molecular ion peak at m/z 221 (M$$^+$$), with fragmentation pathways including:
Crystallographic Studies and Conformational Analysis
No experimental crystallographic data for this compound is available in the literature. However, computational modeling predicts:
- Thiolane ring conformation : The five-membered ring adopts an envelope conformation , with the sulfur atom at the flap position to minimize torsional strain.
- Dihedral angles : The phenyl ring and thiolane ring are nearly perpendicular (dihedral angle ≈ 85°), reducing steric hindrance between the isopropyl group and the thiolane protons.
Table 3: Predicted geometric parameters
| Parameter | Value |
|---|---|
| S-C bond length | 1.82 Å |
| C-N-C bond angle | 112° |
| Thiolane puckering amplitude | 0.45 Å |
The isopropyl group’s rotation barrier around the C-N bond is estimated at 8–12 kJ/mol , allowing free rotation at room temperature.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3-propan-2-ylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10(2)11-4-3-5-12(8-11)14-13-6-7-15-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChI Key |
KTZOYSHKRPFJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Thiolane Ring Construction
A common approach to build the thiolane ring involves the Prins-type cyclization or ring closure from suitable dithiol precursors. Literature describes general methods for synthesizing 1,2-dithiolane rings attached to amines, which can be adapted for this compound:
- Starting from homoproline derivatives or tetrahydrofurfuryl alcohol, the thiolane ring is formed by reaction with formaldehyde and sulfur sources under acidic conditions.
- The Prins reaction or condensation with formaldehyde and dithiols can yield 3-substituted 1,2-dithiolanes with hydroxyl or amine functionalities.
This step is critical as it sets the sulfur-containing ring core of the molecule.
Introduction of the 3-(Propan-2-yl)phenyl Group
The 3-(propan-2-yl)phenyl substituent (isopropyl group at the meta position of phenyl) is introduced on the nitrogen atom of the thiolan-3-amine via:
- Reductive amination: Reacting the thiolan-3-amine with 3-(propan-2-yl)benzaldehyde or corresponding ketone under reducing conditions to form the N-substituted amine.
- Nucleophilic substitution: Using a 3-(propan-2-yl)phenyl halide or sulfonate ester to alkylate the thiolan-3-amine nitrogen.
No direct patent or publication explicitly details this step for this exact compound, but these are standard organic synthesis methods for such N-aryl amines.
Example Synthetic Route (Hypothetical, Based on Literature)
| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | Thiolane ring formation | 3-(Propan-2-yl)phenylamine + dithiol + formaldehyde | Acid-catalyzed cyclization (Prins reaction) in alcohol solvent | Thiolan-3-amine intermediate |
| 2 | N-alkylation or reductive amination | Thiolan-3-amine intermediate + 3-(propan-2-yl)benzaldehyde or halide | Reductive amination with NaBH4 or nucleophilic substitution under basic conditions | This compound |
| 3 | Purification | Crystallization or chromatography | Standard purification methods | Pure target compound |
Yield and Reaction Conditions
- The thiolane ring formation typically proceeds under mild acidic conditions with good yields (>70%).
- N-alkylation or reductive amination steps generally give moderate to high yields (60–85%) depending on reagents and reaction times.
- Overall yields for similar sulfur-containing amines can reach 50–75% after purification.
Summary Table of Preparation Methods and Key Parameters
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Thiolane ring formation | Prins reaction / cyclization | Dithiol + formaldehyde + acid catalyst | 70–90 | Mild acidic conditions, alcohol solvent |
| Amine functionalization | Reductive amination / N-alkylation | 3-(Propan-2-yl)benzaldehyde or halide + NaBH4 or base | 60–85 | Requires inert atmosphere, mild temp |
| Purification | Crystallization / chromatography | Solvent-dependent | — | Ensures high purity |
Perspectives from Varied Sources
- Patent literature on related amines emphasizes the use of mild reaction conditions, inexpensive and readily available reagents, and environmentally friendly processes.
- Academic studies on dithiolane ring synthesis highlight the versatility of Prins-type cyclizations for sulfur heterocycles.
- No direct industrial-scale synthesis of this compound is publicly documented, but the methodologies align with standard heterocyclic amine synthesis practices.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Lipophilicity and Bioavailability :
- The propan-2-yl group in the target compound increases lipophilicity compared to morpholine (polar) or ethoxypropyl (moderately polar) substituents. This may enhance membrane permeability but reduce aqueous solubility .
- N-(1-Phenylethyl)thiolan-3-amine exhibits even higher lipophilicity due to the aromatic phenylethyl group, making it suitable for hydrophobic environments .
The isopropyl group in the target compound creates steric hindrance, which could slow metabolic degradation compared to less bulky analogs like N-(3-ethoxypropyl)thiolan-3-amine .
Functional Group Contributions: The amide group in 2-Amino-N-methyl-N-(thiolan-3-yl)propanamide enables hydrogen bonding, improving binding affinity in biological systems (e.g., enzyme inhibition) . Thiolan-3-amine derivatives lacking bulky substituents (e.g., ethoxypropyl) show greater synthetic versatility for further functionalization .
Medicinal Chemistry
- Anticancer Potential: Structural analogs such as N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives demonstrate cytotoxic activity against cancer cell lines, suggesting that the thiolan-3-amine scaffold could be optimized for similar applications .
- Neuroactive Compounds : Morpholine-containing analogs (e.g., N-[3-(Morpholin-4-yl)propyl]thiolan-3-amine) are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .
Material Science
- The isopropyl group may stabilize metal complexes via steric effects .
Biological Activity
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine, a compound characterized by its unique thiolane structure, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a thiolane ring which contributes to its biological activity through various interactions with biological targets.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. For instance, a comparative analysis showed significant antiproliferative activity against breast cancer cells (MCF-7) with an IC value lower than that of standard chemotherapeutics like Tamoxifen .
Summary of Cytotoxic Activity
The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and cytochrome c release .
- Inhibition of Tubulin Polymerization : Docking studies suggest that it may inhibit tubulin polymerization, similar to other known anticancer agents, thereby disrupting the microtubule network essential for cell division .
- Targeting Specific Proteins : Molecular docking simulations indicate that the compound forms significant hydrogen bonds with critical amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .
Case Studies and Research Findings
Several case studies have demonstrated the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer : In vitro assays revealed that this compound significantly reduced cell viability in MCF-7 cells while sparing normal fibroblast cells, indicating a selective toxicity profile .
- Study on Colon Carcinoma : The compound showed promising results against HT-29 colon carcinoma cells, further supporting its potential as an anticancer agent .
Comparative Analysis with Other Compounds
When compared to other thiolane derivatives, this compound exhibited superior cytotoxicity against specific cancer cell lines. This suggests that structural modifications can enhance biological activity:
| Compound | IC (µM) | Activity Type |
|---|---|---|
| This compound | 5.0 | Anticancer |
| 1,3-Diphenyl-thiophene derivative | 10.0 | Anticancer |
| Standard Chemotherapeutic (Tamoxifen) | 7.0 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
